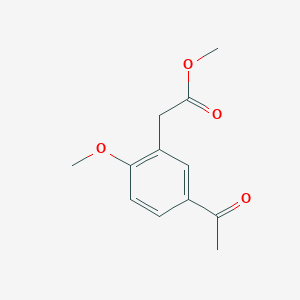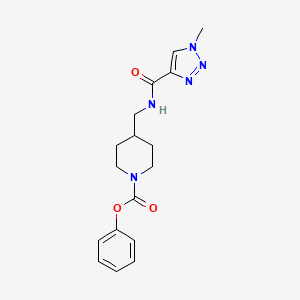![molecular formula C19H19FN2O3S B2527396 (Z)-N-(3-(2-etoxi-etil)-6-fluorobenzo[d]tiazol-2(3H)-ilideno)-2-fenoxiacetamida CAS No. 865173-57-5](/img/structure/B2527396.png)
(Z)-N-(3-(2-etoxi-etil)-6-fluorobenzo[d]tiazol-2(3H)-ilideno)-2-fenoxiacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Citotóxica
Se ha encontrado que el compuesto exhibe actividad citotóxica. En un estudio, se encontró que compuestos similares mostraron buena citotoxicidad contra las líneas celulares de cáncer humano MCF-7 y HeLa . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos contra el cáncer.
Actividad Antibacteriana
El compuesto también muestra actividad antibacteriana. En el mismo estudio, los derivados recién sintetizados se estudiaron contra diferentes bacterias. Los resultados mostraron que la mayoría de los compuestos mostraron una actividad antibacteriana de buena a moderada en comparación con el fármaco de control positivo Estreptomicina . Esto indica que el compuesto podría usarse en el desarrollo de nuevos agentes antibacterianos.
Propiedades Pesticidas
Se sintetizó y evaluó una serie de nuevos derivados de b-naftol que contienen benzotiazolilamino y varios grupos heteroarílicos para determinar sus propiedades pesticidas . Los resultados del bioensayo mostraron que la mayoría de los compuestos sintetizados exhibieron potenciales insecticidas favorables, particularmente hacia el gusano ejército oriental y la polilla de la col . Esto sugiere que el compuesto podría usarse en el desarrollo de nuevos pesticidas.
Propiedades Acaricidas
En el mismo estudio, algunos compuestos también mostraron tasas de letalidad del 30% al 90% contra la araña roja a la concentración de 100 mg L 1 . Esto indica que el compuesto podría usarse en el desarrollo de nuevos acaricidas.
Activación de Iones de Calcio
Los experimentos de imagen de calcio revelaron que compuestos similares podrían activar la liberación de iones de calcio en las neuronas centrales de insectos (M. sepa-rata) a una concentración más alta . Esto sugiere que el compuesto podría usarse en el estudio de los canales de iones de calcio en insectos.
Uso Potencial en Quimioterapia
Dada su actividad citotóxica, el compuesto podría usarse potencialmente en quimioterapia. Dado que la quimioterapia es eficiente porque distribuye los fármacos contra el cáncer a través del sistema circulatorio , el compuesto podría usarse para desarrollar nuevos fármacos quimioterapéuticos.
Propiedades
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-24-11-10-22-16-9-8-14(20)12-17(16)26-19(22)21-18(23)13-25-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBXTPDHZNNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)


![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)
![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2527320.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![4-[1-(benzenesulfonyl)ethyl]-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-ethyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2527323.png)

![(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B2527326.png)
![(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(2-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2527327.png)
![N-(3-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2527329.png)
![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

